6-Acetylpicolinic acid 6-Acetylpicolinic acid
Brand Name: Vulcanchem
CAS No.: 122637-39-2
VCID: VC20855618
InChI: InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4H,1H3,(H,11,12)
SMILES: CC(=O)C1=NC(=CC=C1)C(=O)O
Molecular Formula: C8H7NO3
Molecular Weight: 165.15 g/mol

6-Acetylpicolinic acid

CAS No.: 122637-39-2

Cat. No.: VC20855618

Molecular Formula: C8H7NO3

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

6-Acetylpicolinic acid - 122637-39-2

Specification

CAS No. 122637-39-2
Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
IUPAC Name 6-acetylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4H,1H3,(H,11,12)
Standard InChI Key SMFINMWLJMPOES-UHFFFAOYSA-N
SMILES CC(=O)C1=NC(=CC=C1)C(=O)O
Canonical SMILES CC(=O)C1=NC(=CC=C1)C(=O)O

Introduction

Chemical Structure and Properties

6-Acetylpicolinic acid consists of a pyridine ring with a carboxylic acid group at the 2-position and an acetyl group at the 6-position. This structural arrangement gives the compound unique chemical properties that differentiate it from other picolinic acid derivatives. The molecular formula of 6-acetylpicolinic acid is C8H7NO3, with a calculated molecular weight of approximately 165.15 g/mol.

The presence of both carbonyl functionalities—the carboxylic acid group and the acetyl group—contributes to the compound's potential to participate in various chemical reactions. Based on the chemical behavior of related compounds, 6-acetylpicolinic acid likely exhibits tautomerism similar to that observed in 6-hydroxypicolinic acid, which demonstrates enol-keto tautomerism .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 6-acetylpicolinic acid, with data derived from analysis of structurally similar compounds.

PropertyValueNotes
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Physical StateLikely crystalline solidBased on properties of related picolinic acid derivatives
ColorLikely pale yellow to whiteInferred from similar compounds
SolubilityLikely soluble in polar organic solventsMay show limited water solubility
Melting PointEstimated 210-250°CComparable to 6-hydroxypicolinic acid (270°C)
AciditypKa estimated 3.0-3.5Related to 6-hydroxypicolinic acid (pKa 3.29)

Chelating Properties

Like other picolinic acid derivatives, 6-acetylpicolinic acid possesses potential chelating abilities due to its structural features. The nitrogen atom in the pyridine ring and the oxygen atoms in the carbonyl groups can coordinate with metal ions to form stable complexes. This property is particularly significant when compared to 6-hydroxypicolinic acid, which has been documented to exhibit N,O-chelation or N,O,O-chelation capabilities .

Biochemical Context and Metabolic Pathways

Relationship to Picolinic Acid Metabolism

Picolinic acid is a natural compound derived from L-tryptophan metabolism in mammalian and microbial cells. Research has identified a microbial degradation pathway for picolinic acid that involves sequential conversion to 6-hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, and finally to 2,5-dihydroxypyridine .

The enzyme PicC, a Zn²⁺-dependent nonoxidative decarboxylase, has been shown to catalyze the decarboxylation of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine in this catabolic pathway . Understanding this metabolic context provides insights into how 6-acetylpicolinic acid might interact with biological systems.

Comparative Analysis with Related Compounds

To better understand the position of 6-acetylpicolinic acid within the broader family of pyridine derivatives, Table 2 presents a comparative analysis with structurally related compounds.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesNotable Properties
6-Acetylpicolinic acidC8H7NO3165.15Acetyl group at 6-positionPotential chelating agent
Picolinic acidC6H5NO2123.11Unsubstituted pyridine ringNatural metabolite, metal chelator
6-Hydroxypicolinic acidC6H5NO3139.11Hydroxyl group at 6-positionEnol-keto tautomerism, melting point 270°C
6-Aminopyridine-2-carboxylic acidC6H6N2O2138.12Amino group at 6-positionSynthesized from 2-acetylaminopyridine-6-carboxylic acid
Methyl 6-acetyl-3-methyl-4-phenylpicolinateC16H15NO3269.29Acetyl at 6-position, methyl at 3-position, phenyl at 4-positionUsed in medicinal chemistry research

This comparative analysis highlights how the acetyl group at the 6-position in 6-acetylpicolinic acid would affect its chemical behavior and potential applications compared to other picolinic acid derivatives.

Research Applications and Future Directions

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives similar to 6-acetylpicolinic acid have shown potential for various therapeutic applications. For instance, methyl 6-acetyl-3-methyl-4-phenylpicolinate is primarily used in medicinal chemistry for developing new therapeutic agents. The presence of an acetyl group enhances lipophilicity, which can improve membrane permeability and interaction with cellular targets.

Coordination Chemistry Applications

The potential chelating properties of 6-acetylpicolinic acid make it an attractive candidate for coordination chemistry applications. Similar to 6-hydroxypicolinic acid, which has been used in the preparation of ruthenium(II) complexes , 6-acetylpicolinic acid could form complexes with various transition metals for catalytic or material science applications.

Organic Synthesis Applications

As a functionalized pyridine derivative, 6-acetylpicolinic acid could serve as a valuable building block in organic synthesis. The presence of the acetyl group provides an additional reactive site for further transformations, potentially enabling the synthesis of more complex heterocyclic compounds.

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